tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by the presence of a tert-butyl carbamate group and a pyrazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes amination, reduction, esterification, trityl protection, and condensation steps. The overall yield of the compound is approximately 59.5% .
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the ester group.
Trityl Protection: The esterified product undergoes trityl protection to protect the amino group.
Condensation: Finally, the protected intermediate is condensed with tert-butyl carbamate to form the target compound.
Chemical Reactions Analysis
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).
Reduction: Reduction reactions can be carried out using reagents like diphenylphosphoryl azide.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as phenyl chloroformate.
Scientific Research Applications
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(benzyloxy)carbamate: This compound is used in the synthesis of cyclic hydroxamic acids and has different reactivity due to the presence of a benzyloxy group.
tert-Butyl N-(2-bromoethyl)carbamate: This compound is used in various substitution reactions and has a bromoethyl group that imparts unique reactivity.
tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: This compound is used in the synthesis of complex organic molecules and has a phenylhexynyl group that affects its chemical properties.
The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and chemical products.
Properties
Molecular Formula |
C10H18N4O2 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-amino-1H-pyrazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-4-7-6-8(11)14-13-7/h6H,4-5H2,1-3H3,(H,12,15)(H3,11,13,14) |
InChI Key |
ZFSUNYIAQAPVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NN1)N |
Origin of Product |
United States |
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